In-Depth Technical Guide: 3'-Fluoro-4'-(trifluoromethyl)propiophenone
In-Depth Technical Guide: 3'-Fluoro-4'-(trifluoromethyl)propiophenone
CAS Number: 237761-78-3
Abstract
This technical guide provides a comprehensive overview of 3'-Fluoro-4'-(trifluoromethyl)propiophenone, a fluorinated aromatic ketone of interest to researchers, scientists, and drug development professionals. This document compiles available data on its chemical and physical properties, outlines a probable synthetic route based on established chemical principles, and discusses its potential significance in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates information from closely related analogs to provide a representative profile. All quantitative data is presented in structured tables, and detailed experimental workflows and hypothetical signaling pathways are visualized using Graphviz diagrams.
Chemical and Physical Properties
3'-Fluoro-4'-(trifluoromethyl)propiophenone is a white, crystalline solid with a mild odor.[1] Its molecular structure incorporates both a fluorine atom and a trifluoromethyl group, moieties known to significantly influence a molecule's physicochemical and biological properties, such as metabolic stability and binding affinity.[2]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 237761-78-3 | [3] |
| Molecular Formula | C₁₀H₈F₄O | [1][4] |
| Molecular Weight | 220.17 g/mol | N/A |
| Appearance | White solid crystalline | [1] |
| Odor | Mild | [1] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Low water solubility anticipated | [1] |
Synthesis and Experimental Protocol
A specific, detailed experimental protocol for the synthesis of 3'-Fluoro-4'-(trifluoromethyl)propiophenone is not available in the public domain. However, based on the synthesis of structurally similar aromatic ketones, a Friedel-Crafts acylation is the most probable synthetic route.[10] This involves the reaction of 1-fluoro-2-(trifluoromethyl)benzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
General Experimental Protocol: Friedel-Crafts Acylation
Disclaimer: This protocol is a representative example based on general procedures for Friedel-Crafts acylation and has not been specifically validated for the synthesis of 3'-Fluoro-4'-(trifluoromethyl)propiophenone. Appropriate safety precautions and reaction optimization are essential.
Materials:
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1-fluoro-2-(trifluoromethyl)benzene
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Propanoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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Saturated sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask with a magnetic stirrer
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Addition funnel
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Reflux condenser
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Ice bath
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Separatory funnel
Procedure:
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To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, slowly add propanoyl chloride via an addition funnel.
-
After the addition is complete, add 1-fluoro-2-(trifluoromethyl)benzene dropwise to the reaction mixture.
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Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 3'-Fluoro-4'-(trifluoromethyl)propiophenone.
Figure 1. A generalized workflow for the synthesis and subsequent characterization of the target compound.
Spectroscopic Data
Specific experimental spectroscopic data for 3'-Fluoro-4'-(trifluoromethyl)propiophenone (CAS 237761-78-3) are not available in the reviewed literature. The following table provides expected chemical shifts and spectral features based on the analysis of its chemical structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), Quartet from the -CH₂- group adjacent to the carbonyl (~3.0 ppm), Triplet from the terminal -CH₃ group (~1.2 ppm). |
| ¹³C NMR | Carbonyl carbon (~190-200 ppm), Aromatic carbons showing C-F couplings, Aliphatic carbons (~8-35 ppm). |
| ¹⁹F NMR | Signal for the Ar-F group, Signal for the -CF₃ group. |
| IR Spectroscopy | Strong C=O stretch (~1680-1700 cm⁻¹), C-F stretches (~1000-1400 cm⁻¹), Aromatic C-H stretches (~3000-3100 cm⁻¹), Aliphatic C-H stretches (~2850-2960 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight. Fragmentation pattern showing loss of the ethyl group and other characteristic fragments. |
Biological Activity and Potential Applications in Drug Discovery
While no specific biological activity has been reported for 3'-Fluoro-4'-(trifluoromethyl)propiophenone, the presence of both fluoro and trifluoromethyl substituents suggests its potential as a scaffold or intermediate in medicinal chemistry. Fluorine-containing compounds are prevalent in pharmaceuticals due to their ability to enhance metabolic stability, binding affinity, and lipophilicity.[2][11] The trifluoromethyl group, in particular, is a common pharmacophore in many FDA-approved drugs.[12][13]
Given its structure, this compound could be explored for a variety of biological targets. Propiophenone derivatives have been investigated for a range of activities, and the introduction of fluorine and trifluoromethyl groups can modulate these activities. Further research, including in vitro and in vivo assays, would be necessary to elucidate any specific biological effects.
Figure 2. A conceptual diagram illustrating the potential interaction of the compound with a cellular target.
Safety and Handling
According to available Safety Data Sheets (SDS), 3'-Fluoro-4'-(trifluoromethyl)propiophenone is classified as a skin and eye irritant.[1][4] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. The compound is also noted to be moisture-sensitive.[1]
Table 3: Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Conclusion
3'-Fluoro-4'-(trifluoromethyl)propiophenone is a fluorinated ketone with potential applications in synthetic and medicinal chemistry. While specific experimental data for this compound is limited, this guide provides a foundational understanding based on its chemical structure and data from related compounds. Further research is warranted to fully characterize its physical properties, optimize its synthesis, and explore its biological activity. The information presented herein serves as a valuable resource for scientists and researchers interested in the potential of this and similar fluorinated molecules.
References
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- 5. 3'-(TRIFLUOROMETHYL)PROPIOPHENONE | 1533-03-5 [chemicalbook.com]
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- 8. 3′-(三氟甲基)苯丙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
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